molecular formula C18H24FN3O3 B6057515 2-fluoro-N-[3-(4-methyl-3-oxo-2-propan-2-ylpiperazin-1-yl)-3-oxopropyl]benzamide

2-fluoro-N-[3-(4-methyl-3-oxo-2-propan-2-ylpiperazin-1-yl)-3-oxopropyl]benzamide

Cat. No.: B6057515
M. Wt: 349.4 g/mol
InChI Key: AVKXZHYBPQAEOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-[3-(4-methyl-3-oxo-2-propan-2-ylpiperazin-1-yl)-3-oxopropyl]benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core substituted with a fluoro group and a piperazine moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[3-(4-methyl-3-oxo-2-propan-2-ylpiperazin-1-yl)-3-oxopropyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Introduction of the Fluoro Group: The fluoro group is introduced via nucleophilic aromatic substitution using a suitable fluorinating agent.

    Coupling with Benzamide: The final step involves coupling the fluoro-substituted piperazine with benzamide using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[3-(4-methyl-3-oxo-2-propan-2-ylpiperazin-1-yl)-3-oxopropyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-fluoro-N-[3-(4-methyl-3-oxo-2-propan-2-ylpiperazin-1-yl)-3-oxopropyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[3-(4-methyl-3-oxo-2-propan-2-ylpiperazin-1-yl)-3-oxopropyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-[3-(4-methyl-3-oxo-2-propan-2-ylpiperazin-1-yl)-3-oxopropyl]benzamide
  • 2-fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methylbenzoic acid

Uniqueness

2-fluoro-N-[3-(4-methyl-3-oxo-2-propan-2-ylpiperazin-1-yl)-3-oxopropyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluoro group enhances its stability and reactivity, while the piperazine moiety provides a versatile scaffold for further modifications.

Properties

IUPAC Name

2-fluoro-N-[3-(4-methyl-3-oxo-2-propan-2-ylpiperazin-1-yl)-3-oxopropyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O3/c1-12(2)16-18(25)21(3)10-11-22(16)15(23)8-9-20-17(24)13-6-4-5-7-14(13)19/h4-7,12,16H,8-11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKXZHYBPQAEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N(CCN1C(=O)CCNC(=O)C2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.